molecular formula C18H29NO3S B5729447 Cyclohexyl{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine

Cyclohexyl{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine

Cat. No.: B5729447
M. Wt: 339.5 g/mol
InChI Key: HOIXIRWAMHNIRC-UHFFFAOYSA-N
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Description

Cyclohexyl{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine is an organic compound characterized by a cyclohexyl group attached to a sulfonyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the sulfonylation of a methoxy-substituted phenyl ring followed by the introduction of a cyclohexyl group. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using specialized reactors. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Industrial methods may also include purification steps such as crystallization or distillation to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Cyclohexyl{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Cyclohexyl{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl{[2-methoxy-4-methyl-5-(methylethyl)phenyl]methanone: Similar structure but lacks the sulfonyl group.

    Cyclohexyl{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfide: Contains a sulfide group instead of a sulfonyl group.

Uniqueness

Cyclohexyl{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-cyclohexyl-2-methoxy-N,4-dimethyl-5-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3S/c1-13(2)16-12-18(17(22-5)11-14(16)3)23(20,21)19(4)15-9-7-6-8-10-15/h11-13,15H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIXIRWAMHNIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N(C)C2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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